D,L-Cystathionine-d4 (Major)
Description
Contextual Significance of Cystathionine (B15957) in Sulfur Amino Acid Metabolism
Cystathionine holds a pivotal position in the transsulfuration pathway, a metabolic route that facilitates the transfer of sulfur from methionine to cysteine. nih.govcaldic.com This pathway is essential for the synthesis of cysteine, a key component of proteins and the major antioxidant glutathione (B108866), and for the catabolism of methionine when it is in excess. caldic.comwikipedia.org
The synthesis of cystathionine is the first committed step in the transsulfuration pathway. nih.gov It is formed from the condensation of L-homocysteine and L-serine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). medlineplus.govuniprot.orgpnas.org Subsequently, cystathionine is cleaved by another key enzyme, cystathionine γ-lyase (CGL), to produce L-cysteine and α-ketobutyrate. wikipedia.orgnih.govnih.govwiley.com The regulation of these enzymes is critical for maintaining cellular homeostasis of sulfur amino acids. nih.gov
Table 1: Key Enzymes in the Transsulfuration Pathway
| Enzyme | Abbreviation | Function |
| Cystathionine β-synthase | CBS | Catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govmedlineplus.gov |
| Cystathionine γ-lyase | CGL | Catalyzes the cleavage of cystathionine to yield cysteine and α-ketobutyrate. wikipedia.orgnih.gov |
Rationale for Deuterium (B1214612) Labeling (d4) in Metabolic Investigations
Stable isotope labeling, including the use of deuterium (a heavy isotope of hydrogen), is a powerful technique in metabolic research. creative-proteomics.comresearchgate.net The introduction of stable isotopes into molecules allows researchers to trace their metabolic fate within a biological system. creative-proteomics.comfrontiersin.org Deuterium-labeled compounds, such as D,L-Cystathionine-d4, are particularly useful in studies employing mass spectrometry (MS). nih.govresearchgate.netnih.gov
The key principle behind this technique is that the labeled compound is chemically identical to its natural counterpart but has a higher mass due to the presence of deuterium atoms. nih.gov This mass difference allows the mass spectrometer to distinguish between the labeled (exogenous) and unlabeled (endogenous) forms of the molecule. nih.gov This distinction is fundamental for several research applications:
Metabolic Flux Analysis: By introducing a labeled substrate and monitoring the appearance of the label in downstream metabolites, researchers can quantify the rate of metabolic pathways. creative-proteomics.comfrontiersin.org
Internal Standardization: In quantitative metabolomics, a known amount of the labeled compound is added to a biological sample. nih.govnih.gov This "internal standard" experiences the same processing and analysis conditions as the unlabeled analyte. nih.gov By comparing the signal of the labeled standard to the unlabeled compound, researchers can accurately determine the concentration of the endogenous metabolite, correcting for any sample loss or variations in instrument response. nih.govnih.gov
The use of deuterium labeling offers a non-radioactive and stable method to probe the dynamics of metabolic networks. creative-proteomics.comdoi.org
Overview of D,L-Cystathionine-d4 as a Research Tool
D,L-Cystathionine-d4 serves primarily as an internal standard for the precise quantification of cystathionine in various biological samples, such as plasma, cells, and urine, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.govsapphirebioscience.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. caymanchem.comeurisotop.com
The application of D,L-Cystathionine-d4 is critical in clinical and research settings for several reasons:
Accurate Quantification: It enables the exact measurement of cystathionine levels, which can be altered in various physiological and pathological states, including inborn errors of metabolism like homocystinuria. medlineplus.govnih.gov
Metabolic Pathway Studies: As a stable isotope-labeled tracer, it can be used to investigate the kinetics and regulation of the transsulfuration pathway. creative-proteomics.comfrontiersin.org Researchers can track the conversion of labeled cystathionine to other metabolites, providing insights into enzyme activity and metabolic flux. frontiersin.org
The D,L-form indicates a mixture of the D and L stereoisomers of cystathionine. medchemexpress.comchemsrc.com While L-cystathionine is the naturally occurring and metabolically active form, the D,L-mixture is often used as an internal standard because its distinct mass allows for clear separation and quantification in mass spectrometry analysis. caymanchem.com
Table 2: Properties of D,L-Cystathionine-d4
| Property | Value |
| Chemical Formula | C7H10D4N2O4S caymanchem.com |
| Labeled CAS Number | 146764-57-0 eurisotop.com |
| Unlabeled CAS Number | 535-34-2 eurisotop.com |
| Primary Application | Internal standard for mass spectrometry caymanchem.comsapphirebioscience.com |
Properties
CAS No. |
146764-57-0 |
|---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
226.283 |
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
InChI Key |
ILRYLPWNYFXEMH-LNLMKGTHSA-N |
SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Synonyms |
S-(2-Amino-2-carboxyethyl)homocysteine-d4; DL-Allocystathionine-d4; NSC 118379-d4 |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Interactions Under Investigation with D,l Cystathionine D4
Elucidation of the Transsulfuration Pathway Dynamics
The transsulfuration pathway is a key metabolic route that channels homocysteine, derived from methionine, towards the synthesis of cysteine. wikipedia.org This pathway is essential for producing cysteine for protein and glutathione (B108866) synthesis and for regulating homocysteine levels. Stable isotope tracers are invaluable for performing metabolic flux analysis, which measures the rate of turnover of metabolites in a biological system. While studies have utilized tracers like [3-¹³C] L-serine to track the incorporation of atoms into the glutathione pool via transsulfuration, D,L-Cystathionine-d4 plays a vital role as an internal standard for the precise measurement of the pathway's central intermediate, cystathionine (B15957). caymanchem.comelifesciences.org Accurate quantification is paramount to understanding the flux and regulation of the entire pathway.
Characterization of Cystathionine Gamma-Lyase (CTH) in Cystathionine Cleavage
Cystathionine Gamma-Lyase (CTH), also known as cystathionase, is the second key enzyme in the transsulfuration pathway. wikipedia.org It is a PLP-dependent enzyme that catalyzes the cleavage of L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. wikipedia.org This reaction is the final step in the de novo synthesis of cysteine in mammals. researchgate.net Understanding the kinetics and regulation of CTH is essential for a complete picture of sulfur metabolism.
The study of CTH enzymatic kinetics involves measuring the rate of cystathionine cleavage under various conditions. Such studies are fundamental for determining key parameters like the Michaelis constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for its substrate and its catalytic efficiency. Furthermore, identifying and characterizing inhibitors of CTH is a significant area of research, as these molecules can be used as pharmacological tools to study the physiological roles of the enzyme and its product, hydrogen sulfide (B99878) (H₂S). researchgate.net
In these kinetic assays, D,L-Cystathionine-d4 serves as an excellent internal standard to quantify the remaining substrate (cystathionine) or the products formed over time. This allows for precise calculation of reaction rates. One widely used, though not entirely specific, inhibitor of CTH is D,L-propargylglycine (PAG). osti.gov Research has focused on developing more selective inhibitors to differentiate the activity of CTH from other PLP-dependent enzymes. researchgate.net
Table 3: Inhibitors of Cystathionine Gamma-Lyase (CTH)
| Inhibitor | Type | Mechanism of Action |
|---|---|---|
| D,L-propargylglycine (PAG) | Irreversible Inhibitor | Widely used to inhibit CTH-mediated H₂S production, though it can also inhibit other PLP-dependent enzymes. osti.gov |
| Aminooxyacetic acid (AOAA) | Inhibitor | Inhibits PLP-dependent enzymes, including CTH and CBS. |
This table lists compounds used to study CTH function. Kinetic studies to determine the potency and mechanism of these inhibitors involve measuring the rate of cystathionine cleavage, a process where D,L-Cystathionine-d4 can be used as an analytical standard.
Mutations in the CTH gene are the cause of cystathioninuria, an autosomal recessive disorder characterized by the accumulation and excretion of cystathionine due to deficient CTH activity. nih.gov While the clinical consequences of severe CTH deficiency are often considered benign, studying the underlying genetic mutations provides insight into the enzyme's structure and function. nih.gov
Research in this area involves identifying mutations in individuals with cystathioninuria and then characterizing the functional consequences by expressing the mutant CTH proteins. nih.gov As with CBS, D,L-Cystathionine-d4 is a crucial analytical tool for these studies, enabling the quantification of cystathionine accumulation in patient samples and assessing the residual catalytic activity of mutant CTH enzymes in vitro. For example, studies have identified frameshift, nonsense, and missense mutations that lead to a loss of CTH function. researchgate.net
Table 4: Selected Mutations in the CTH Gene and Their Functional Impact
| Mutation | Type | Consequence | Functional Impact on CTH Enzyme |
|---|---|---|---|
| c.200C>T (p.Thr67Ile) | Missense | Identified in individuals with cystathioninuria. nih.gov | Leads to decreased CTH activity. |
| c.932C>T (p.Thr311Ile) | Missense | Novel mutation found in patients with elevated cystathionine. nih.gov | Results in reduced or absent enzyme function. |
| c.940_941delCT | Frameshift | Causes a frameshift leading to a premature stop codon. researchgate.net | Produces a truncated, non-functional protein. |
This table presents examples of genetic variations in the CTH gene. Determining the impact of these mutations on the enzyme's ability to cleave its substrate is verified by measuring cystathionine levels, where D,L-Cystathionine-d4 can be used as a reliable internal standard.
Interconnections with One-Carbon Metabolism and Methylation Cycle
One-carbon metabolism comprises a series of interconnected pathways, including the folate and methionine cycles, that are essential for synthesizing a wide range of biologically critical molecules. researchgate.netnih.govyoutube.com These pathways provide one-carbon units for the synthesis of nucleotides (purines and thymidine), amino acids, and are responsible for universal methylation reactions. nih.govprinceton.edu The central molecule in methylation is S-adenosylmethionine (SAM), which is produced from methionine in the methionine cycle. nih.govresearchgate.netfrontiersin.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov
Homocysteine stands at a critical metabolic crossroads, where its fate is directed towards either remethylation back to methionine, thus conserving the methionine pool, or irreversible entry into the transsulfuration pathway. nih.govresearchgate.net The use of D,L-Cystathionine-d4 allows researchers to probe the regulation and flux at this crucial junction. The transsulfuration pathway, which begins with the formation of cystathionine, is the primary route for the catabolism of excess homocysteine and the de novo synthesis of cysteine. nih.govresearchgate.netnih.gov
By introducing D,L-Cystathionine-d4 and tracing the appearance of the d4 label in downstream and upstream metabolites, researchers can investigate how cellular conditions influence the partitioning of homocysteine between the methylation cycle and the transsulfuration pathway. For instance, the allosteric activation of cystathionine β-synthase (CBS) by SAM is a key regulatory point; high SAM levels promote the conversion of homocysteine to cystathionine, thereby linking the cellular methylation status directly to sulfur amino acid metabolism. researchgate.netnih.gov Stable isotope tracing studies help quantify this relationship and understand how disruptions in one-carbon metabolism, such as vitamin B deficiencies or genetic polymorphisms in enzymes like MTHFR, impact the flux through the transsulfuration pathway. nih.gov
Table 1: Key Molecules at the Intersection of the Methylation Cycle and Transsulfuration Pathway
| Molecule | Role | Pathway(s) |
|---|---|---|
| Methionine | Essential amino acid; precursor to SAM | Methionine Cycle, Transsulfuration |
| S-adenosylmethionine (SAM) | Universal methyl group donor for DNA, RNA, proteins | Methionine Cycle |
| S-adenosylhomocysteine (SAH) | Product of methylation reactions; hydrolyzed to homocysteine | Methionine Cycle |
| Homocysteine | Key branch-point intermediate | Methionine Cycle, Transsulfuration |
| Cystathionine | Intermediate in cysteine synthesis from homocysteine | Transsulfuration Pathway |
| Cysteine | Non-essential amino acid; precursor to glutathione | Transsulfuration Pathway |
| 5-Methyltetrahydrofolate | Methyl donor for the remethylation of homocysteine | Folate Cycle |
Metabolic Flux Analysis of Homocysteine, Methionine, and Cysteine Conversion
Metabolic flux analysis using stable isotopes like D,L-Cystathionine-d4 is a powerful technique to quantify the rate of metabolic reactions in vivo. asm.orgnih.gov This approach provides a dynamic view of metabolism that goes beyond static measurements of metabolite concentrations. In the context of sulfur amino acid metabolism, D,L-Cystathionine-d4 is used to trace the flow of molecules through the transsulfuration pathway.
The core of this pathway involves two key enzymatic steps:
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govwikipedia.orgnih.gov This is the first and rate-limiting step of the transsulfuration pathway. researchgate.netnih.gov
Cystathionine γ-lyase (CGL or CSE): This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.orgresearchgate.netmdpi.com
When D,L-Cystathionine-d4 is introduced into a biological system, mass spectrometry-based techniques can track the rate at which the deuterated label appears in cysteine and its downstream products, such as the antioxidant glutathione. wikipedia.orgyoutube.com This allows for the direct measurement of the flux, or the rate of conversion, from cystathionine to cysteine.
Furthermore, because the reactions catalyzed by CBS and CGL are largely irreversible under physiological conditions, these flux measurements provide critical insights into how the body regulates homocysteine levels and cysteine synthesis. researchgate.netnih.gov For example, researchers can study how genetic defects in the CBS enzyme, which lead to homocystinuria, disrupt the flux through this pathway, causing an accumulation of homocysteine. researchgate.netunl.edu Similarly, the impact of nutritional factors, such as vitamin B6 status (a cofactor for both CBS and CGL), on metabolic flux can be precisely quantified. nih.govnih.gov
Table 2: Core Reactions in the Transsulfuration Pathway
| Reaction | Substrates | Enzyme | Product(s) |
|---|---|---|---|
| Step 1 | Homocysteine + Serine | Cystathionine β-synthase (CBS) | Cystathionine |
| Step 2 | Cystathionine | Cystathionine γ-lyase (CGL) | Cysteine + α-ketobutyrate + Ammonia |
Isomer-Specific Research in Cystathionine Metabolism (L-Cystathionine-d4, D-Cystathionine-d4, Allocystathionine-d4)
Cystathionine exists as four potential stereoisomers: the naturally occurring L-cystathionine, and the non-natural isomers D-cystathionine, L-allocystathionine, and D-allocystathionine. caymanchem.com The enzymes of the transsulfuration pathway exhibit a high degree of stereospecificity, primarily acting on the L-isomer. The use of specifically labeled isomers, such as L-Cystathionine-d4 or D-Cystathionine-d4, is essential for investigating the specificity of these enzymes and exploring the metabolic fate of non-canonical isomers.
Research using isomer-specific tracers can address several key questions:
Enzyme Specificity: Studies can confirm that enzymes like human cystathionine γ-lyase (CGL) preferentially cleave L-cystathionine, while having little to no activity on D-cystathionine or allocystathionine. This helps to characterize the active site and reaction mechanism of these crucial enzymes. researchgate.netnih.gov
Metabolic Fate of D-isomers: While D-amino acids are less common in mammals, some are present and have biological roles. Introducing D-Cystathionine-d4 can help determine if alternative metabolic pathways exist for its breakdown or if it is simply excreted. Some bacterial enzymes, for instance, have been shown to be involved in D-amino acid metabolism, highlighting potential roles for the gut microbiome in processing such isomers. portlandpress.com
Analytical Standards: Labeled isomers like Allocystathionine-d4 serve as ideal internal standards for the accurate quantification of their unlabeled counterparts in biological samples using mass spectrometry. caymanchem.com This is critical for diagnosing metabolic disorders where specific isomers may accumulate.
This isomer-specific research is crucial for a complete understanding of sulfur metabolism, as it can reveal subtle aspects of enzyme function and identify potential metabolic pathways for non-standard amino acid isomers.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| D,L-Cystathionine-d4 (Major) |
| L-Cystathionine-d4 |
| D-Cystathionine-d4 |
| Allocystathionine-d4 |
| S-adenosylmethionine (SAM) |
| Homocysteine |
| Methionine |
| Cysteine |
| Serine |
| S-adenosylhomocysteine (SAH) |
| Glutathione |
| 5-Methyltetrahydrofolate |
| α-ketobutyrate |
| L-cystathionine |
| D-cystathionine |
| L-allocystathionine |
Advanced Analytical Methodologies Employing D,l Cystathionine D4
Mass Spectrometry-Based Quantification and Tracing Strategies
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of metabolites, offering high sensitivity and specificity. tandfonline.com When coupled with stable isotope-labeled compounds like D,L-Cystathionine-d4, MS-based methods provide robust platforms for both accurate quantification and metabolic flux analysis. nih.gov The mass difference between the labeled and unlabeled analyte allows for their distinct detection, which is fundamental to isotope dilution mass spectrometry (IDMS). isolife.nl
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the targeted analysis of metabolites, including amino acids like cystathionine (B15957), in complex biological fluids. tandfonline.comacs.org This methodology offers unparalleled sensitivity and specificity, making it ideal for clinical and research applications. thermofisher.com
The development of targeted quantitative methods using LC-MS/MS allows for the simultaneous measurement of multiple metabolites within a specific biochemical pathway. For instance, a method has been developed for the concurrent detection of 14 metabolites related to the methionine transsulfuration pathway in breast cancer cells, which includes cystathionine. nih.gov Such targeted approaches enable precise quantification and have been successfully applied to profile metabolic changes in various biological systems. nih.gov The use of a triple quadrupole (QqQ) mass spectrometer in these methods provides high accuracy and a wide linear range for quantification. thermofisher.com
A key aspect of these methods is the optimization of chromatographic separation and mass spectrometric detection. For example, in the analysis of amino acids in cell culture media, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase liquid chromatography (RP-LC) can be employed to achieve separation of a wide range of analytes. researchgate.netsciex.com The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer enhances the specificity and sensitivity of the analysis by monitoring specific precursor-to-product ion transitions. anaquant.com
An example of MRM transitions used for the detection of cystathionine and its deuterated isotopologues is presented in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Monoisotopic Cystathionine | 222.9 | 134.0 |
| D₂-Cystathionine | 224.9 | 134.0 |
| D₄-Cystathionine (Internal Standard) | 226.9 | 138.1 |
This data is sourced from a study on plasma cystathionine β-synthase activity. nih.gov
The use of stable isotope-labeled internal standards, such as D,L-Cystathionine-d4, is a fundamental practice in quantitative LC-MS/MS to ensure accuracy and reproducibility. acs.orgthermofisher.com These standards, which have nearly identical chemical and physical properties to their endogenous counterparts, are added to samples at a known concentration at the beginning of the sample preparation process. isolife.nl This allows for the correction of variability that can be introduced during sample extraction, handling, and analysis, including matrix effects where other components in the sample can suppress or enhance the ionization of the analyte. acs.orgiroatech.com
By calculating the ratio of the peak area of the endogenous analyte to the peak area of the isotopic internal standard, a more accurate quantification can be achieved. nih.gov This approach significantly improves the precision and reliability of the measurement, which is crucial for metabolomics studies where subtle changes in metabolite concentrations can be biologically significant. nih.govisolife.nl The use of D,L-Cystathionine-d4 as an internal standard has been demonstrated in various applications, including the analysis of amino acids in serum and the determination of metabolites in dried blood spots. anaquant.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more commonly used for the analysis of non-volatile and thermally labile compounds like amino acids, gas chromatography-mass spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the analytes. tandfonline.com D,L-Cystathionine-d4 is suitable for use as an internal standard in GC-MS-based quantification of cystathionine. caymanchem.com GC-MS offers excellent chromatographic resolution, which can be advantageous for separating isomeric compounds. shimadzu.com
High-Resolution Mass Spectrometry for Deuterated Metabolite Profiling
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which greatly aids in the identification and confirmation of metabolites. animbiosci.org In the context of deuterated metabolite profiling, HRMS can be used to distinguish between different isotopologues and to identify unknown metabolites based on their exact mass and isotopic pattern. nih.gov This is particularly valuable in untargeted metabolomics studies where the goal is to obtain a comprehensive overview of all measurable metabolites in a sample. animbiosci.org
The use of hydrogen/deuterium (B1214612) (H/D) exchange combined with HRMS can further enhance metabolite identification by providing information about the number of exchangeable hydrogens in a molecule, thereby reducing the number of potential candidates for a given mass. nih.gov This approach has been shown to improve the confidence of metabolite identification in complex samples. nih.govmedscape.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracking
While mass spectrometry is the predominant technique for utilizing D,L-Cystathionine-d4, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for isotope tracking. The identity of D,L-Cystathionine-d4 can be confirmed using proton NMR in conjunction with mass spectrometric analysis. usbio.net In broader metabolomics, NMR is a powerful tool for tracing the metabolic fate of isotopically labeled compounds, providing detailed structural information and insights into metabolic pathways. labmix24.com
Methodological Considerations for Sample Preparation and Derivatization in Labeled Studies
The accurate quantification of D,L-Cystathionine-d4 and other labeled compounds in biological matrices is critically dependent on meticulous sample preparation and, when necessary, derivatization. These steps are essential for removing interfering substances, enhancing analyte stability, and improving chromatographic and mass spectrometric performance.
Sample Preparation:
The initial step in analyzing biological samples is often protein precipitation to remove high-molecular-weight compounds that can interfere with the analysis and damage analytical instrumentation. researchgate.netnih.gov A common approach involves the addition of an organic solvent, such as methanol, to the sample (e.g., plasma, tissue homogenate), followed by vortexing and centrifugation to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the analyte of interest, is then collected for further processing. researchgate.netnih.gov
For thiols like cystathionine, preventing oxidation and disulfide bridge formation is a critical consideration. Reagents such as N-ethylmaleimide (NEM) are often added to samples to selectively derivatize and protect free thiol groups, thereby preventing their interference in the analysis. nih.gov In studies involving the quantification of total homocysteine, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) is used to break disulfide bonds and release bound forms of the analyte prior to derivatization and analysis. nih.govlcms.cz The combination of a reducing agent and a selective derivatizing agent like NEM has been shown to minimize matrix effects and allow for accurate quantification. nih.gov
Solid-phase extraction (SPE) is another technique that can be employed for sample clean-up and concentration of the analyte. While not always mandatory, it can significantly improve the purity of the sample extract, leading to enhanced analytical sensitivity and robustness.
A critical aspect of quantitative analysis using stable isotope-labeled internal standards like D,L-Cystathionine-d4 is the precise addition of the internal standard to the sample at the earliest stage of preparation. This practice, known as stable isotope dilution (SID), ensures that any analyte loss during subsequent sample handling steps is compensated for, as the analyte and the isotopically labeled standard exhibit nearly identical chemical and physical properties. nih.govfrontiersin.org
Derivatization:
Derivatization is a chemical modification process employed to enhance the analytical properties of a compound. For amino acids like cystathionine, derivatization can improve volatility for gas chromatography (GC) or enhance ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). nih.govgoogle.com
Common derivatizing agents for amino acids include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives, suitable for fluorescence detection. dntb.gov.ua
Phenyl isothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which can be analyzed by UV or mass spectrometry. nih.govgoogle.com
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA): A chiral derivatizing agent used for the enantiomeric separation of amino acids. google.com
Butanolic HCl: Esterification of the carboxylic acid groups, often followed by acylation of the amino groups, is a common derivatization strategy for GC-MS analysis. nih.gov
The choice of derivatization reagent and reaction conditions (e.g., temperature, time, pH) must be carefully optimized to ensure complete and reproducible derivatization of both the endogenous analyte and the deuterated internal standard. nih.govdntb.gov.ua In some LC-MS/MS methods, derivatization may not be necessary if the analyte has sufficient retention on the chromatographic column and adequate ionization efficiency. thermofisher.com However, for complex biological matrices, derivatization often leads to more robust and sensitive assays. google.comthermofisher.com
A summary of common sample preparation and derivatization techniques is presented in the table below.
| Technique | Purpose | Reagents/Method | Application Example |
| Protein Precipitation | Removal of proteins and other high-molecular-weight interferences. | Methanol, Acetonitrile | Analysis of amino acids in plasma and tissue homogenates. researchgate.netnih.gov |
| Reduction of Disulfides | Cleavage of disulfide bonds to quantify total thiol content. | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Measurement of total homocysteine in plasma. nih.govlcms.cz |
| Thiol Derivatization | Protection and selective analysis of free thiols. | N-ethylmaleimide (NEM) | Quantification of homocysteine in dried blood spots. nih.gov |
| Esterification/Acylation | Increase volatility and improve chromatographic properties for GC-MS. | Butanolic HCl, Acylating agents | Analysis of amino acids. nih.gov |
| PITC Derivatization | Enhance UV absorbance and ionization for LC-MS. | Phenyl isothiocyanate (PITC) | Detection of cystathionine ketimine. nih.govgoogle.com |
| OPA Derivatization | Formation of fluorescent derivatives for HPLC with fluorescence detection. | o-Phthalaldehyde (OPA) | Enantioseparation of amino acids. dntb.gov.ua |
Validation and Robustness of Analytical Methods for Deuterated Tracers in Biological Matrices
The validation of analytical methods employing deuterated tracers like D,L-Cystathionine-d4 is a formal process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes. nih.gov Robustness, a key component of validation, demonstrates the reliability of an analytical method with respect to deliberate variations in method parameters. frontiersin.orgresearchgate.net
Method Validation:
A comprehensive method validation for a quantitative assay using a deuterated internal standard typically assesses the following parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov For mass spectrometry-based methods, this is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard. shimadzu.com
Linearity and Range: The range of analyte concentrations over which the method is shown to be linear, accurate, and precise. Calibration curves are generated by plotting the response ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis is typically performed, and a correlation coefficient (R²) close to 1.0 indicates a strong linear relationship. mdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as the percentage of recovery or relative error (RE). Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net Both are assessed at multiple concentration levels (e.g., low, medium, and high quality control samples) on the same day (intra-day) and on different days (inter-day). researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. frontiersin.orgmdpi.com The LOQ is a critical parameter for clinical and research applications where low analyte concentrations are expected. mdpi.com
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, interfering substances in the biological matrix. The use of a stable isotope-labeled internal standard like D,L-Cystathionine-d4 is the most effective way to compensate for matrix effects, as the analyte and the internal standard are affected similarly. nih.govfrontiersin.org
Stability: The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). researchgate.net
The table below summarizes typical validation parameters for LC-MS/MS methods for amino acid analysis.
| Validation Parameter | Acceptance Criteria | Significance |
| Linearity (R²) | ≥ 0.99 | Ensures a proportional relationship between concentration and response over the analytical range. mdpi.com |
| Accuracy (RE %) | Typically within ±15% (±20% at LOQ) | Demonstrates the closeness of measured results to the true value. researchgate.net |
| Precision (RSD %) | Typically ≤ 15% (≤ 20% at LOQ) | Shows the reproducibility of the method. nih.gov |
| LOD/LOQ | Dependent on application requirements | Defines the lower limits of reliable detection and quantification. frontiersin.orgmdpi.com |
| Recovery | Consistent and reproducible | Indicates the efficiency of the extraction process. |
| Stability | No significant degradation under specified conditions | Ensures sample integrity during storage and analysis. researchgate.net |
Robustness:
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net For LC-MS/MS methods, robustness testing may involve varying:
Chromatographic conditions: mobile phase composition, pH, flow rate, column temperature.
Mass spectrometer settings: ionization source parameters, collision energy.
Sample preparation steps: incubation times, reagent concentrations.
For instance, a study might evaluate the impact of slight changes in the mobile phase gradient or the temperature of the autosampler on the retention time and peak area of the analyte and internal standard. zivak.com A robust method will show minimal variation in results when subjected to these minor changes, ensuring its reliability and transferability between different laboratories and instruments. The use of stable isotope dilution analysis is inherently robust as the internal standard co-elutes with the analyte and experiences the same variations in analytical conditions, thus maintaining an accurate analyte-to-internal standard ratio. frontiersin.orgnih.gov
Applications of D,l Cystathionine D4 in Mechanistic Biological Research
Stable Isotope Tracing for Comprehensive Metabolomics Studies
Stable isotope tracing is a powerful technique that utilizes isotopically labeled compounds to follow the metabolic fate of molecules within a biological system. eurisotop.com This approach provides a dynamic view of metabolic fluxes, which are the rates of turnover of metabolites through a pathway, offering a deeper understanding of cellular metabolism than what can be achieved by measuring static metabolite concentrations alone. eurisotop.comnih.gov D,L-Cystathionine-d4, as a labeled form of the intermediate in the transsulfuration pathway, is instrumental in these studies. caymanchem.commedchemexpress.com
Metabolic Flux Analysis (MFA) in In Vitro Cellular Systems
Metabolic Flux Analysis (MFA) is a key application of stable isotope tracing that quantifies the intricate network of metabolic reactions within cells. nih.govplos.org By introducing a labeled substrate, such as D,L-Cystathionine-d4, into cell culture, researchers can track the incorporation of the isotope into downstream metabolites. creative-proteomics.com This allows for the calculation of the rates of individual enzymatic reactions, providing a detailed map of metabolic activity. uni-konstanz.denih.gov
In practice, cells are cultured in a medium containing the stable isotope-labeled compound until they reach a metabolic and isotopic steady state. nih.gov Subsequently, intracellular and extracellular metabolites are extracted and analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the extent of isotope incorporation. eurisotop.comnih.gov This data is then used in computational models to estimate the fluxes through various metabolic pathways. plos.org This methodology has been applied to various cell types, including Chinese Hamster Ovary (CHO) cells and human mammary epithelial cells, to understand their metabolic phenotypes. plos.orgnih.gov
Metabolic Profiling and Pathway Elucidation in In Vivo Animal Models
The use of D,L-Cystathionine-d4 extends to in vivo studies in animal models, enabling the investigation of metabolic pathways in a whole-organism context. researchgate.net By administering the labeled compound, scientists can trace its distribution and transformation across different tissues and organs. researchgate.netpsu.edu This provides critical information on organ-specific metabolic activities and the interplay between different metabolic pathways at a systemic level. researchgate.net
For instance, stable isotope tracing has been employed to investigate the transsulfuration pathway in various animal models. researchgate.netpsu.edu This involves tracking the conversion of labeled methionine through to homocysteine and then to cystathionine (B15957), providing insights into the regulation of this crucial pathway. researchgate.net Techniques such as matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS) can be coupled with stable isotope infusion to spatially resolve metabolic activity within tissues, offering a high-resolution map of where specific metabolic processes are occurring. researchgate.net
Investigation of Metabolic Dysregulation in Preclinical Disease Research Models
Metabolic dysregulation is a hallmark of many diseases. D,L-Cystathionine-d4 is a valuable tool for studying these alterations in preclinical models, helping to uncover disease mechanisms and identify potential therapeutic targets. caymanchem.comnih.gov
Studies in Animal Models of Homocystinemia and CBS Deficiency
Homocystinuria, an inherited metabolic disorder, is often caused by a deficiency in the enzyme cystathionine beta-synthase (CBS). nih.govgrantome.com This leads to an accumulation of homocysteine and a variety of clinical manifestations. ahajournals.orggoogle.com Animal models with genetic modifications to the Cbs gene have been developed to mimic this condition. grantome.comjax.org
In these models, stable isotope-labeled compounds are used to probe the dysfunctional transsulfuration pathway. For example, assays using stable isotope substrates have been developed to measure CBS activity in plasma, which can aid in the diagnosis of CBS deficiency. researchgate.netnih.gov These assays track the conversion of a labeled substrate to its product, providing a direct measure of enzyme function. researchgate.netnih.gov Studies in CBS-deficient mice have revealed significant elevations in plasma homocysteine levels, providing a platform to investigate the pathophysiology of the disease and the effects of potential treatments. jax.org
Research on Cellular Metabolic Dysfunction in Down Syndrome Models
Down syndrome (DS), caused by trisomy of chromosome 21, is associated with a range of metabolic alterations. unina.itfrontiersin.org The gene for CBS is located on chromosome 21, and its overexpression in individuals with DS is thought to contribute to metabolic dysfunction. nih.govnih.gov
Research using fibroblast cell lines from individuals with DS has shown increased CBS expression and hydrogen sulfide (B99878) (H2S) production. nih.gov This leads to suppressed mitochondrial function and a shift from oxidative phosphorylation to glycolysis. nih.gov Stable isotope tracing with 13C-labeled glucose in these cells has confirmed a suppressed Krebs cycle and a compensatory increase in glycolysis. nih.gov Furthermore, studies in mouse models of DS have demonstrated that elevated CBS levels in the brain contribute to neurobehavioral dysfunction. nih.gov
| Cell Type | Key Metabolic Alteration | Impact of CBS Overexpression |
| Down Syndrome Fibroblasts | Suppressed mitochondrial function, shift to glycolysis nih.gov | Increased H2S production, inhibition of Complex IV frontiersin.orgnih.gov |
| Down Syndrome Brain (Mouse Model) | Dysregulation of amino acid, carbohydrate, and lipid metabolism nih.gov | Higher H2S levels, neurobehavioral deficits nih.gov |
Exploration of Cancer Cell Metabolism and Vulnerabilities
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. researchgate.netnih.gov The transsulfuration pathway, in which cystathionine is a key intermediate, plays a complex and often context-dependent role in cancer. nih.gov
Stable isotope tracing studies using labeled serine or methionine have demonstrated active transsulfuration in various cancer types, including neuroblastoma, Ewing sarcoma, and breast cancer. nih.gov In some cancers, such as colon and ovarian cancer, CBS has been shown to have an oncogenic role, promoting tumor growth. nih.gov Conversely, in other cancers like hepatocellular carcinoma, CBS may act as a tumor suppressor. nih.govpnas.org The use of D,L-Cystathionine-d4 and other stable isotopes allows researchers to dissect these roles by tracing the flow of metabolites through the transsulfuration pathway and its connections to other metabolic processes like glutathione (B108866) synthesis. nih.govelifesciences.org This can reveal metabolic vulnerabilities that may be exploited for therapeutic intervention. researchgate.netoup.com For instance, in certain gliomas, altered cystathionine levels have been linked to specific genetic mutations and may serve as a biomarker. nih.govembopress.org
| Cancer Type | Role of CBS/Transsulfuration | Key Research Findings |
| Colon and Ovarian Cancer | Oncogenic nih.gov | CBS promotes tumor growth in preclinical models. nih.gov |
| Hepatocellular Carcinoma | Potentially tumor-suppressive nih.govpnas.org | Reduced CBS expression correlated with poor prognosis. nih.govpnas.org |
| IDH-mutant Gliomas | Altered, potential vulnerability oup.comnih.gov | Elevated cystathionine levels observed in some subtypes. nih.govembopress.org |
| Breast Cancer | Active transsulfuration nih.govfrontiersin.org | Cystathionine accumulation may increase apoptotic threshold. frontiersin.org |
Tracing Sulfur Metabolism in Specific Organ Systems (e.g., Uterine Function)
The transsulfuration pathway, which involves the interconversion of homocysteine and cysteine via the intermediate cystathionine, is a critical component of sulfur amino acid metabolism. researchgate.net This pathway is not uniformly active across all tissues, with its regulation being highly specific to the metabolic needs of particular organ systems. nih.gov Stable isotope tracers, such as D,L-Cystathionine-d4, are invaluable for mapping the flux and regulation of this pathway in distinct physiological and pathological contexts.
One area of growing interest is the role of sulfur metabolism in uterine function. The myometrium, the smooth muscle layer of the uterus, undergoes significant biochemical changes throughout the reproductive cycle and pregnancy. Research has shown that the expression of key transsulfuration enzymes, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), is hormonally regulated in the mouse myometrium. nih.gov Specifically, estrogen has been found to upregulate CBS and downregulate CSE levels, suggesting a mechanism for controlling the local production of cysteine and other sulfur-containing metabolites. nih.gov
The use of D,L-Cystathionine-d4 in such studies would enable researchers to trace the metabolic fate of cystathionine within uterine tissue under different hormonal influences. By introducing the labeled compound, scientists can track its conversion to cysteine and subsequent incorporation into proteins or other metabolites like glutathione. This provides a dynamic view of the pathway's activity that cannot be obtained from static measurements of enzyme levels alone. Such tracer studies are crucial for understanding how hormonal fluctuations impact uterine redox homeostasis and the availability of essential amino acids for myometrial function, which has implications for both normal reproductive processes and pathologies such as endometrial cancer. mdpi.comcaymanchem.com
Table 1: Hormonal Regulation of Transsulfuration Enzymes in Mouse Myometrium
| Hormone | Effect on Cystathionine β-synthase (CBS) | Effect on Cystathionine γ-lyase (CSE) | Reference |
| Estrogen (E2) | Upregulation of mRNA and protein | Downregulation of protein expression (mRNA unaffected) | nih.gov |
This table summarizes the findings on the regulation of key enzymes in sulfur metabolism within the uterine smooth muscle, highlighting the biological context in which a tracer like D,L-Cystathionine-d4 would be applied.
Utilization as an Internal Standard in Quantitative Biochemical Assays
In the realm of quantitative bioanalysis, particularly using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving accuracy and precision. core.ac.uk D,L-Cystathionine-d4 is commercially available and widely used for this purpose in the quantification of endogenous cystathionine. core.ac.ukwisc.edu
The principle behind its use as an internal standard is that its chemical and physical properties are nearly identical to the unlabeled (endogenous) cystathionine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the four deuterium (B1214612) atoms, it can be distinguished from the native compound by the mass spectrometer. core.ac.uk This allows for the correction of any analyte loss that may occur during the analytical workflow, as well as variations in instrument response.
The application of D,L-Cystathionine-d4 as an internal standard is critical in a variety of research and clinical settings. For instance, it is employed in metabolomic studies to accurately profile metabolites in the homocysteine-methionine cycle in biological fluids like blood plasma and cerebrospinal fluid. core.ac.uk Such quantitative analyses are essential for investigating metabolic disorders and for large-scale observational and intervention studies. core.ac.uk Its use ensures that the measured levels of cystathionine are reliable, which is crucial for diagnosing and monitoring conditions associated with dysregulated sulfur amino acid metabolism.
Table 2: Properties of D,L-Cystathionine-d4 as an Internal Standard
| Property | Description | Reference |
| Molecular Formula | C₇H₁₀D₄N₂O₄S | core.ac.uk |
| Molecular Weight | 226.3 | core.ac.uk |
| Purity | ≥99% deuterated forms (d₁-d₄) | wisc.edu |
| Application | Internal standard for the quantification of cystathionine by GC- or LC-MS | wisc.edu |
This interactive table provides key technical information about D,L-Cystathionine-d4 relevant to its use in quantitative assays.
Research on Deuterium Isotope Effects in Biological Transformations
The substitution of hydrogen with its heavier isotope, deuterium, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govunl.edu Studying these effects provides profound insights into enzyme reaction mechanisms, particularly the nature of transition states and the rate-limiting steps of a catalytic cycle. nih.govunl.edu D,L-Cystathionine-d4, with its deuterium labels at specific positions, is an ideal substrate for investigating these effects in the enzymes of the transsulfuration pathway.
The two key enzymes in this pathway, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), both catalyze reactions involving the cleavage of C-H (or C-D) bonds. wikipedia.orgresearchgate.net For example, the catalytic mechanism of these pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes involves the deprotonation at the α- and β-carbons of the amino acid substrate. unl.edu By comparing the reaction rates of unlabeled cystathionine with D,L-Cystathionine-d4, researchers can determine the magnitude of the deuterium KIE. A significant KIE (typically greater than 1) would indicate that the cleavage of the C-D bond is part of the rate-determining step of the reaction.
Such studies can help to elucidate the precise chemical steps of catalysis. For instance, kinetic isotope effects have been used to support concerted reaction mechanisms in related PLP-dependent enzymes. While specific studies detailing the KIE for D,L-Cystathionine-d4 with CBS and CSE are not extensively reported in the readily available literature, the principles of KIE analysis are well-established for similar enzymatic systems. nih.govunl.edu The use of D,L-Cystathionine-d4 would allow for a direct examination of the bond-breaking events in the transsulfuration pathway, contributing to a more complete understanding of how these vital enzymes function and are regulated.
Future Directions and Emerging Research Avenues for D,l Cystathionine D4
Integration with Multi-Omics Approaches for Holistic Metabolic Understanding
The integration of stable isotope labeling with multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive, systems-level understanding of biological processes. creative-proteomics.com This approach allows researchers to connect molecular activities with cellular functions and organismal traits, which is essential for understanding complex biological networks. creative-proteomics.com
By using D,L-Cystathionine-d4 in conjunction with multi-omics, researchers can trace the metabolic fate of this labeled precursor through various interconnected pathways. nih.govmdpi.com This "fluxomics" approach enables the dynamic monitoring of flux through multiple metabolic routes. physoc.org For instance, in studies of metabolic diseases, this integrated strategy can elucidate how genetic predispositions, transcriptional changes, and protein expression levels collectively influence the flux through the transsulfuration pathway, providing a more holistic picture of the disease's metabolic landscape. nih.gov The use of D,L-Cystathionine-d4 as an internal standard in 'omics experiments further enhances the accuracy of these complex analyses. isotope.comisotope.com
Table 1: Applications of Multi-Omics Approaches with Isotope Labeling
| Omics Field | Application with Isotope Labeling | Potential Insights with D,L-Cystathionine-d4 |
| Genomics | Tracking the synthesis and turnover of genetic material using labeled nucleotides. creative-proteomics.com | Investigating how genetic variations in enzymes of the transsulfuration pathway affect cystathionine (B15957) metabolism. |
| Transcriptomics | Measuring transcription rates and identifying changes in response to stimuli. creative-proteomics.com | Correlating gene expression levels of key metabolic enzymes with the flux of D,L-Cystathionine-d4. |
| Proteomics | Quantifying protein turnover and identifying post-translational modifications. creative-proteomics.com | Determining the synthesis and degradation rates of proteins involved in sulfur metabolism. |
| Metabolomics | Tracing metabolic pathways and quantifying metabolite fluxes. silantes.com | Elucidating the precise metabolic fate of cystathionine and its contribution to downstream metabolites. nih.gov |
Development of Novel Isotopic Labeling Strategies and Sites
Future research will likely focus on developing new strategies for synthesizing deuterated compounds like D,L-Cystathionine-d4 with greater precision and for specific research questions. This includes site-selective deuteration, which allows for the placement of deuterium (B1214612) atoms at specific positions within a molecule. nih.gov
Advances in chemical and enzymatic synthesis will enable the creation of novel isotopologues of cystathionine and other metabolites. europa.eunih.govoup.comgoogle.com For example, methods are being developed for the site-selective and stereoselective synthesis of α-deuterated chiral amino acids. acs.org These advanced labeling patterns can provide more detailed information about enzymatic reaction mechanisms and metabolic pathways. For instance, labeling specific carbon or hydrogen atoms in the cystathionine molecule can help to distinguish between different metabolic routes it might enter. nih.gov Furthermore, the development of multiple labeling strategies, where a molecule is tagged with both deuterium and another stable isotope like carbon-13, can offer even greater resolution in tracking complex metabolic transformations. creative-proteomics.com
Advancements in High-Throughput Analytical Techniques for Deuterated Metabolites
The analysis of deuterated metabolites like D,L-Cystathionine-d4 heavily relies on sensitive analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.comamerigoscientific.com Future advancements in these technologies will significantly enhance the utility of stable isotope tracers.
High-throughput screening methods are becoming faster and more efficient, allowing for the analysis of a larger number of samples in a shorter time. annualreviews.orgnih.gov The development of ultra-performance liquid chromatography (UPLC) coupled with high-resolution tandem mass spectrometry (MS/MS) enables the rapid and sensitive quantification of multiple metabolites simultaneously. nih.govd-nb.info This is particularly beneficial for large-scale metabolomics studies. d-nb.info
Furthermore, the integration of different analytical platforms, such as LC-MS/NMR, will provide more comprehensive structural and quantitative data on deuterated metabolites. annualreviews.org Innovations in ionization techniques and mass analyzers are continuously improving the sensitivity and resolution of MS instruments, allowing for the detection and quantification of low-abundance metabolites and their isotopologues. nih.govmdpi.com
Table 2: Key Analytical Techniques for Deuterated Metabolites
| Analytical Technique | Principle | Advantages for D,L-Cystathionine-d4 Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. maastrichtuniversity.nl | Provides high-resolution separation and sensitive detection. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. shimadzu.com | Ideal for non-volatile and thermally unstable molecules like amino acids. creative-proteomics.com Enables high-throughput analysis. sigmaaldrich.com |
| Tandem Mass Spectrometry (MS/MS) | Allows for the fragmentation of selected ions to obtain structural information. nih.gov | Provides structural elucidation and specific quantification of labeled fragments. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy. nih.gov | Enables the differentiation of isotopologues and the determination of elemental composition. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. amerigoscientific.com | Provides detailed structural information and can be used for in vivo measurements. nih.gov |
Expanding Research Applications in Emerging Metabolic Disease Models
D,L-Cystathionine-d4 is already a valuable tool in studying established metabolic disorders like homocystinuria, a condition caused by cystathionine beta-synthase deficiency. nih.govacs.orgnih.gov The use of deuterium-labeled substrates is considered a gold standard for confirming this deficiency. nih.gov
In the future, the application of D,L-Cystathionine-d4 is expected to expand to a wider range of emerging metabolic disease models. For example, in studies of sporadic ALS, deuterium-labeled serine was used to trace its incorporation into cystathionine, providing insights into the trans-sulfuration pathway's activity under metabolic stress. biorxiv.org This demonstrates the potential of using deuterated tracers to investigate metabolic dysregulation in complex neurological diseases.
Furthermore, as our understanding of the metabolic underpinnings of various cancers grows, D,L-Cystathionine-d4 could be employed to study alterations in amino acid and nucleotide metabolism in cancer cells. nih.gov By tracing the metabolic fate of cystathionine in different cancer models, researchers can identify novel therapeutic targets and develop more effective treatment strategies. The use of D,L-Cystathionine-d4 will also be crucial in nutritional metabolomics to understand the interplay between diet and metabolic pathways. d-nb.infoplos.org
Q & A
Basic Research Questions
Q. What are the key experimental methods for synthesizing and characterizing D,L-Cystathionine-d4 (Major)?
- Methodology : Synthesis typically involves isotopic labeling of homocysteine and serine precursors using deuterium substitution at positions 3,3,4,4 (as per the SMILES notation:
[2H]C([2H])(S)C([2H])([2H])C(N)(CC(N)C(=O)O)C(=O)O). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm deuterium incorporation and liquid chromatography–mass spectrometry (LC-MS) for purity analysis . - Critical Considerations : Ensure isotopic purity (>98% deuterium enrichment) via high-resolution mass spectrometry (HRMS) to avoid confounding results in metabolic studies .
Q. How do researchers validate the isotopic stability of D,L-Cystathionine-d4 under physiological conditions?
- Methodology : Conduct stability assays in simulated biological matrices (e.g., phosphate-buffered saline, pH 7.4) at 37°C. Monitor deuterium retention over time using LC-MS/MS, comparing peak areas of deuterated vs. non-deuterated fragments .
- Data Interpretation : A >95% retention of deuterium over 24 hours confirms suitability for in vitro metabolic tracing experiments .
Advanced Research Questions
Q. What strategies resolve contradictions in quantifying D,L-Cystathionine-d4 in complex biological samples?
- Methodology : Use isotope dilution assays with a stable isotope internal standard (e.g., 13C-labeled cystathionine). Optimize sample preparation to minimize matrix effects:
Extraction : Acid precipitation followed by solid-phase extraction (SPE) to remove interfering proteins .
Calibration : Validate linearity across physiological concentration ranges (0.1–100 µM) with R² > 0.99 .
- Troubleshooting : Inconsistent recovery rates may arise from incomplete SPE elution; test alternative solvents (e.g., methanol:water 80:20 v/v) .
Q. How can D,L-Cystathionine-d4 be used to study transsulfuration pathway flux in cellular models?
- Experimental Design :
Tracer Application : Incubate cells with deuterated cystathionine and track its conversion to downstream metabolites (e.g., cysteine, glutathione) via LC-MS/MS .
Kinetic Modeling : Use compartmental models to calculate flux rates, incorporating isotopic enrichment data and correcting for natural abundance deuterium .
- Advanced Tip : Pair with 13C-glucose tracing to disentangle crosstalk between glycolysis and transsulfuration pathways .
Q. What are the limitations of using D,L-Cystathionine-d4 for in vivo isotopic labeling studies?
- Key Challenges :
- Deuterium Exchange : Non-enzymatic H/D exchange in aqueous environments may skew enrichment ratios. Mitigate by shortening experimental timelines or using lower-temperature protocols .
- Biological Variability : Inter-individual differences in gut microbiota can alter cystathionine metabolism, requiring controlled gnotobiotic models .
Methodological Best Practices
Q. How to optimize LC-MS parameters for detecting D,L-Cystathionine-d4 in low-abundance samples?
- Instrumentation :
- Column : HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolite retention .
- Ionization : Electrospray ionization (ESI) in positive mode with collision energy optimized for m/z 226.0925 (precursor ion) .
Q. What statistical approaches are recommended for analyzing time-resolved isotopic enrichment data?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
